molecular formula C22H19N5O2S2 B2984588 N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-32-8

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2984588
CAS RN: 1040649-32-8
M. Wt: 449.55
InChI Key: XTYZXWUJGPTDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C22H19N5O2S2 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C22H19N5O2S2 . The compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring, and a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 449.55. Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Reactivity

  • The study by Aleksandrov et al. (2020) discusses the synthesis and reactivity of thiophene-2-carboxamide derivatives, highlighting the methods for obtaining thioamide and its oxidation products through electrophilic substitution reactions. This process is crucial for generating a variety of substituted derivatives, which could provide insights into the synthesis of related compounds like "N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide" (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Interactions and Activities

  • Paul et al. (2019) designed and synthesized novel triazole-coumarin and quinoline compounds, investigating their binding interactions with proteins such as bovine serum albumin and human serum albumin. These findings are significant for understanding the potential biological applications of complex molecules, providing a foundation for exploring the interactions of "this compound" with biological systems (Paul, Roy, Saha Sardar, & Majhi, 2019).

Antimicrobial and Antitumor Activities

  • A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were tested for their cytotoxic activity against various cancer cell lines, demonstrating significant growth inhibitory properties. This research suggests potential therapeutic applications for structurally related compounds in treating cancer (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antipsychotic Agents

  • Novel heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities. This study provides insight into the therapeutic potential of complex carboxamides in psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Corrosion Inhibition

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYZXWUJGPTDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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